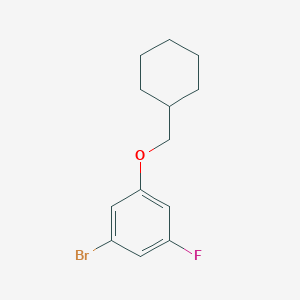

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene

Description

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene (CAS: 1141782-49-1) is a brominated aromatic compound with the molecular formula C₁₃H₁₆BrFO and a molecular weight of 287.18 g/mol . It features a cyclohexylmethoxy substituent at the 3-position and a fluorine atom at the 5-position on the benzene ring. The bulky cyclohexylmethoxy group introduces steric hindrance, while the electron-withdrawing fluorine atom modulates the aromatic ring’s electronic properties. This compound is often utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of nicotinamide phosphoribosyltransferase inhibitors .

Properties

IUPAC Name |

1-bromo-3-(cyclohexylmethoxy)-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQUOWPYBQRNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Cyclohexylmethoxylation: The cyclohexylmethoxy group can be added through a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base like sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding cyclohexylmethoxyfluorobenzene derivatives.

Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number |

|---|---|---|---|---|

| 1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene | C₁₃H₁₆BrFO | 287.18 | Br (1), Cyclohexylmethoxy (3), F (5) | 1141782-49-1 |

| 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene | C₁₁H₁₂BrF₃O₂ | 313.11 | Br (1), Isobutoxy (3), CF₃O (5) | 1221793-64-1 |

| 1-Bromo-3-(tert-butyl)-5-fluorobenzene | C₁₀H₁₂BrF | 231.11 | Br (1), tert-Butyl (3), F (5) | 1123172-38-2 |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.44 | Br (1), Cl (3), F (5) | 33863-76-2 |

| 1-Bromo-3-fluoro-5-methoxybenzene | C₇H₆BrFO | 205.03 | Br (1), F (3), OCH₃ (5) | 27407-11-0 |

Key Observations :

- Electronic Effects : The trifluoromethoxy group in 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene () is more electron-withdrawing than cyclohexylmethoxy, which may enhance electrophilic substitution resistance .

- Molecular Weight : The target compound has a higher molecular weight compared to simpler analogs like 1-Bromo-3-chloro-5-fluorobenzene (), impacting solubility and volatility .

Table 2: Reactivity and Functional Group Comparisons

Key Observations :

- The chloro substituent in 1-Bromo-3-chloro-5-fluorobenzene () acts as a superior leaving group compared to ethers, making it more reactive in Suzuki-Miyaura couplings .

- The methoxy group in 1-Bromo-3-fluoro-5-methoxybenzene () increases electron density on the ring, favoring electrophilic aromatic substitution over the electron-neutral cyclohexylmethoxy group in the target compound .

Biological Activity

1-Bromo-3-(cyclohexylmethoxy)-5-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a cyclohexylmethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C13H14BrF

- Molecular Weight : 267.15 g/mol

- CAS Number : 1141782-49-1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's mechanism of action is believed to involve:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could influence receptor activity, affecting cellular signaling processes.

- Gene Expression Alteration : It may impact the transcription and translation of genes related to its biological effects.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, a study comparing various halogenated phenolic compounds demonstrated that the presence of bromine and fluorine enhances antibacterial activity against certain pathogens.

| Compound | Antibacterial Activity (MIC) |

|---|---|

| This compound | TBD |

| 1-Bromo-3-fluorobenzene | 32 µg/mL |

| 1-Bromo-4-fluorobenzene | 64 µg/mL |

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that halogenated benzene derivatives can exhibit varying degrees of toxicity towards cancer cell lines. The cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells.

Data for this compound specifically is still under investigation.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds for their anti-inflammatory properties. The study found that compounds with a cyclohexyl group exhibited reduced inflammatory responses in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.